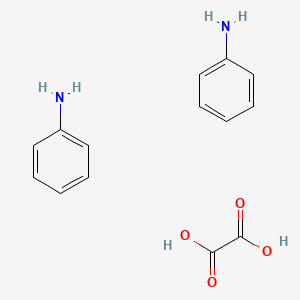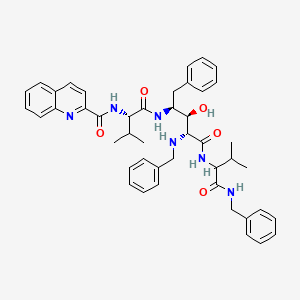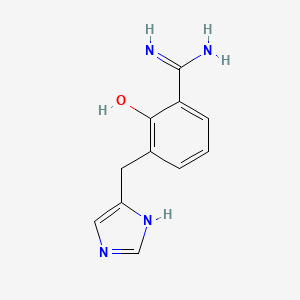
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a dioxaphosphepane ring, which includes both oxygen and phosphorus atoms, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of appropriate phosphoranes with alcohols or diols under controlled conditions. One common method includes the reaction of a phosphorane with 2-methylpropanol in the presence of a catalyst to form the desired dioxaphosphepane ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions where the dioxaphosphepane ring is opened and substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted dioxaphosphepanes, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of various phosphorus-containing compounds and materials.
Wirkmechanismus
The mechanism by which 2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxaphosphepane ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylpropyl-1,3,2-dioxaphospholane 2-oxide
- 2-Isopropyl-1,3,2-dioxaphosphepane 2-oxide
Uniqueness
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide is unique due to its specific substitution pattern and the presence of the dioxaphosphepane ring This structural uniqueness imparts distinct chemical and physical properties, making it different from other similar compounds
Eigenschaften
CAS-Nummer |
118792-99-7 |
|---|---|
Molekularformel |
C8H17O3P |
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
2-(2-methylpropyl)-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C8H17O3P/c1-8(2)7-12(9)10-5-3-4-6-11-12/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
JSTJZACKEUFAJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CP1(=O)OCCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


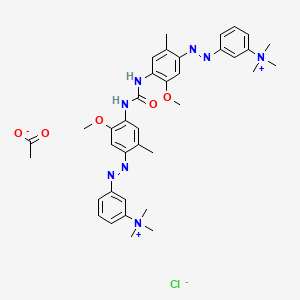
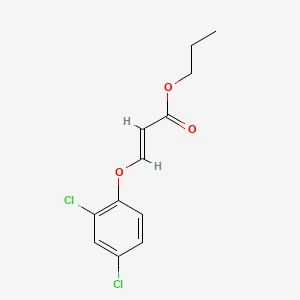
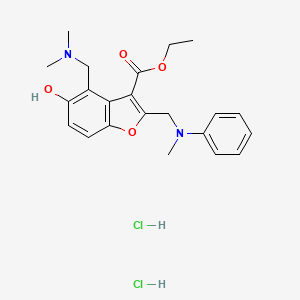
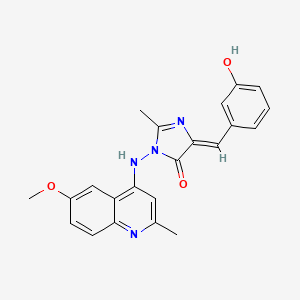

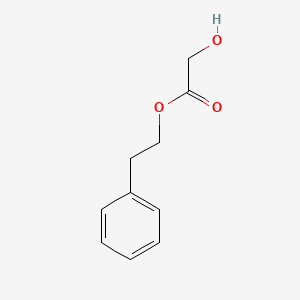
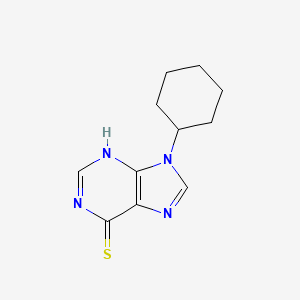
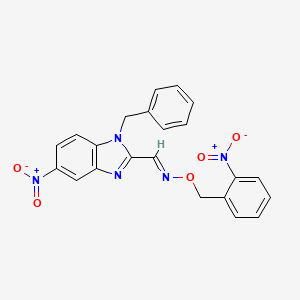
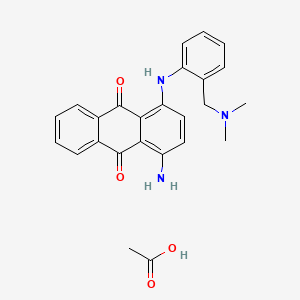
![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)
